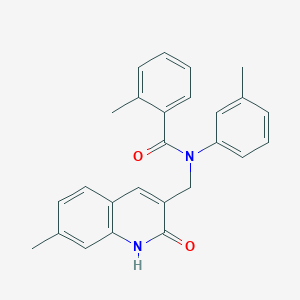
N-(2-ethoxyphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as EPOAD, is a chemical compound with potential applications in scientific research. This compound belongs to the family of oxadiazole derivatives and has attracted attention due to its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood. However, it is believed that the compound exerts its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. This compound may also inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis and repair mechanisms.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which may contribute to its anti-inflammatory and antioxidant properties. This compound has also been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, which play a key role in the development of various diseases.
Advantages and Limitations for Lab Experiments
N-(2-ethoxyphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has a high purity, which makes it suitable for various biological assays. This compound also exhibits potent anticancer activity against various cancer cell lines, which makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation.
However, there are also some limitations to using this compound in lab experiments. The compound has not yet been extensively studied in vivo, and its pharmacokinetic properties are not well understood. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(2-ethoxyphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One area of research could focus on the development of analogs of this compound with improved pharmacokinetic properties and anticancer activity. Another area of research could investigate the potential of this compound as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation.
In conclusion, this compound is a promising compound with potential applications in scientific research. The synthesis method is relatively simple, and the compound exhibits potent anticancer, anti-inflammatory, and antioxidant properties. While there are some limitations to using this compound in lab experiments, there are also several future directions for research on this compound.
Synthesis Methods
The synthesis of N-(2-ethoxyphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction of 2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenol with 2-chloro-N-(2-ethoxyphenyl)acetamide in the presence of a base. The reaction yields this compound as a white crystalline solid with a high purity.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases.
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-3-30-22-14-7-5-12-20(22)26-23(29)16-31-21-13-6-4-11-19(21)25-27-24(28-32-25)18-10-8-9-17(2)15-18/h4-15H,3,16H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPJKNUNEAATMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

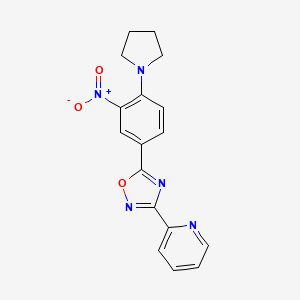
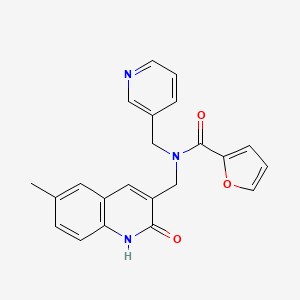
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7719378.png)
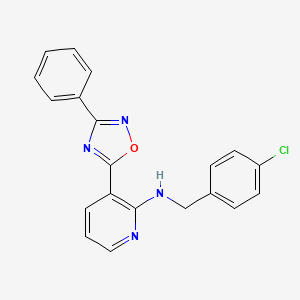


![N-(2-methoxy-5-methylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7719411.png)
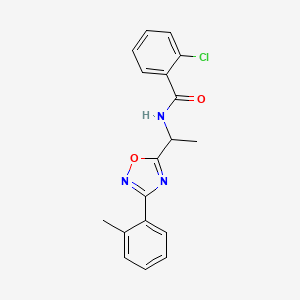
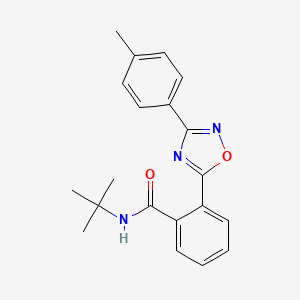
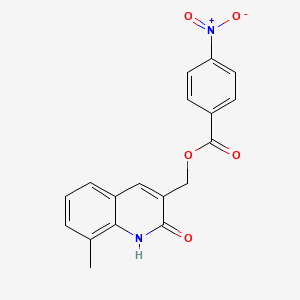
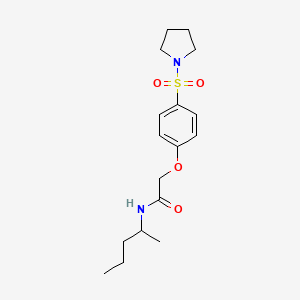

![3-(4-fluorophenyl)-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719448.png)
